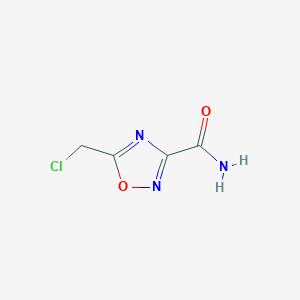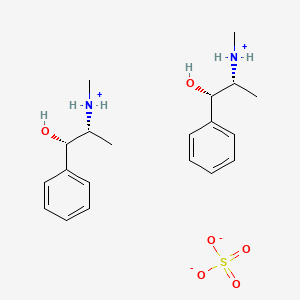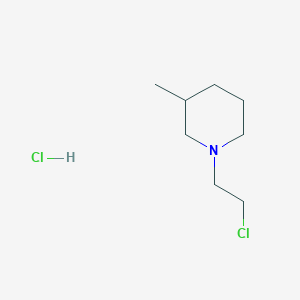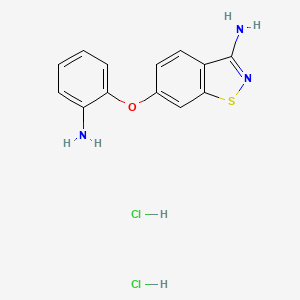
5-chloro-1H-indazole-3-carbonitrile
Overview
Description
5-chloro-1H-indazole-3-carbonitrile is an important pharmaceutical intermediate used in the construction of active drug molecules . It has a molecular formula of C8H4ClN3 .
Synthesis Analysis
The synthesis of 1H-indazoles, including this compound, has been achieved through various strategies. These include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines . A specific synthesis procedure for 1H-indazole-3-carbonitrile has been described, which involves the reaction of 2-(methylamino)benzonitrile with an organometallic reagent to form N–H ketimine species, followed by a Cu(OAc)2-catalyzed reaction to form an N–N bond .Molecular Structure Analysis
The molecular structure of this compound consists of a 1H-indazole ring substituted with a chlorine atom at the 5th position and a carbonitrile group at the 3rd position .Chemical Reactions Analysis
This compound can undergo various chemical reactions. For instance, it can be used as a precursor in the synthesis of other indazole derivatives .Physical And Chemical Properties Analysis
This compound has a molecular weight of 177.59 . It has a predicted boiling point of 403.0±25.0 °C and a predicted density of 1.50±0.1 g/cm3 . Its pKa is predicted to be 9.67±0.40 .Scientific Research Applications
The research landscape around 5-chloro-1H-indazole-3-carbonitrile derivatives is extensive, touching various scientific fields due to their heterocyclic nature. These compounds, characterized by a nitrogen-containing indazole scaffold, have shown a wide array of biological and pharmacological activities. The interest in these compounds has led to diverse studies aiming to explore and enhance their application in medicinal chemistry, material science, and beyond.
Applications in Drug Development
Indazole derivatives, including those modified with a this compound moiety, are pivotal in the development of therapeutic agents. Their structure has been a backbone for crafting compounds with promising anticancer and anti-inflammatory activities. Moreover, these derivatives have been explored for their potential in addressing disorders involving protein kinases, neurodegeneration, and other critical cellular processes (Denya, Malan, & Joubert, 2018). This versatility underscores the significance of this compound derivatives in paving the way for novel therapeutic strategies.
Synthetic Advances for Functionalized Derivatives
Recent strides in chemistry have showcased the development of transition-metal-catalyzed procedures for the synthesis of functionalized indazole derivatives. These methodologies facilitate the construction of complex molecules, including this compound derivatives, with improved medicinal application prospects due to their enhanced functional flexibility and structural complexity (Shiri, Roosta, Dehaen, & Amani, 2022). Such advancements not only broaden the scope of indazole-based drug development but also introduce sustainable approaches to synthesizing these biologically relevant compounds.
Environmental and Material Applications
Beyond pharmacological interests, this compound derivatives have found their place in environmental science and material engineering. Nitrogen-doped porous polymers, for instance, have been highlighted for their effectiveness in CO2 capture and conversion, addressing global challenges in carbon management and sustainability. The integration of indazole structures into these frameworks can enhance their performance and stability, marking a significant step towards innovative solutions for environmental preservation (Mukhtar et al., 2020).
Mechanism of Action
Target of Action
Indazole derivatives, which include 5-chloro-1h-indazole-3-carbonitrile, have been found to exhibit a wide variety of biological properties .
Mode of Action
It is known that indazole derivatives can interact with multiple receptors, which can be helpful in developing new useful derivatives .
Biochemical Pathways
Indazole derivatives have been found to possess various biological activities, including anti-inflammatory, antimicrobial, anti-hiv, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities .
Pharmacokinetics
It is known that the compound is a solid at room temperature and should be stored at 2-8°c .
Result of Action
It is known that indazole derivatives can exhibit a wide variety of biological properties .
Safety and Hazards
Future Directions
Indazole derivatives, including 5-chloro-1H-indazole-3-carbonitrile, continue to be of interest in medicinal and pharmaceutical chemistry due to their wide range of biological activities . Future research may focus on developing more efficient synthetic approaches and exploring their potential applications in various therapeutic areas .
Biochemical Analysis
Biochemical Properties
5-Chloro-1H-indazole-3-carbonitrile plays a significant role in biochemical reactions, particularly in the field of proteomics research . It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with protein kinases, which are crucial in regulating cellular processes such as cell growth, differentiation, and apoptosis . The nature of these interactions often involves binding to the active sites of these enzymes, thereby modulating their activity.
Cellular Effects
The effects of this compound on different cell types and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to modulate the activity of signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, which is essential for cell proliferation and survival . Additionally, this compound can alter gene expression patterns, leading to changes in the production of various proteins and enzymes that are vital for cellular metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, including enzymes and receptors, leading to either inhibition or activation of their functions . For instance, it can inhibit the activity of certain protein kinases by binding to their active sites, preventing substrate phosphorylation . This inhibition can result in altered cellular responses, such as reduced cell proliferation or increased apoptosis. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are crucial for its effectiveness in biochemical research. Over time, this compound may undergo degradation, leading to changes in its activity and effects on cellular function . In vitro and in vivo studies have shown that prolonged exposure to this compound can result in long-term effects on cellular processes, including sustained inhibition of protein kinase activity and altered gene expression patterns .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound can effectively modulate enzyme activity and cellular processes without causing significant toxicity . At higher doses, it may exhibit toxic or adverse effects, such as increased apoptosis or necrosis in certain cell types . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without inducing toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism . It can affect metabolic flux and metabolite levels by modulating the activity of key enzymes involved in these pathways . For example, it may inhibit the activity of enzymes responsible for the synthesis or degradation of specific metabolites, leading to changes in their concentrations within cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the localization and accumulation of the compound, affecting its activity and function . For instance, certain transporters may facilitate the uptake of this compound into cells, while binding proteins may sequester it in specific cellular compartments .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound may be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . For example, it may be localized to the nucleus, where it can interact with transcription factors and influence gene expression . Alternatively, it may be targeted to the cytoplasm or other organelles, where it can modulate enzyme activity and cellular processes .
properties
IUPAC Name |
5-chloro-1H-indazole-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClN3/c9-5-1-2-7-6(3-5)8(4-10)12-11-7/h1-3H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMIBICADHKQAJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=NN2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10659462 | |
| Record name | 5-Chloro-1H-indazole-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10659462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
29646-35-3 | |
| Record name | 5-Chloro-1H-indazole-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10659462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-chloro-1H-indazole-3-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[2-(3-Methylbutoxy)phenyl]ethanamine](/img/structure/B1419046.png)










![{2-[4-(2-Methoxyethoxy)phenyl]ethyl}amine hydrochloride](/img/structure/B1419064.png)